3-Bromo-5-(2,4-dichlorophenyl)pyridine 3-Bromo-5-(2,4-dichlorophenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 675590-24-6
VCID: VC3307842
InChI: InChI=1S/C11H6BrCl2N/c12-8-3-7(5-15-6-8)10-2-1-9(13)4-11(10)14/h1-6H
SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)Br
Molecular Formula: C11H6BrCl2N
Molecular Weight: 302.98 g/mol

3-Bromo-5-(2,4-dichlorophenyl)pyridine

CAS No.: 675590-24-6

Cat. No.: VC3307842

Molecular Formula: C11H6BrCl2N

Molecular Weight: 302.98 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(2,4-dichlorophenyl)pyridine - 675590-24-6

Specification

CAS No. 675590-24-6
Molecular Formula C11H6BrCl2N
Molecular Weight 302.98 g/mol
IUPAC Name 3-bromo-5-(2,4-dichlorophenyl)pyridine
Standard InChI InChI=1S/C11H6BrCl2N/c12-8-3-7(5-15-6-8)10-2-1-9(13)4-11(10)14/h1-6H
Standard InChI Key VLYYTTHCHGJYNH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)Br
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Bromo-5-(2,4-dichlorophenyl)pyridine features a pyridine ring substituted at the 3-position with bromine and at the 5-position with a 2,4-dichlorophenyl group. The planar aromatic system of pyridine facilitates π-π interactions, while the electron-withdrawing halogens (Br, Cl) enhance electrophilic substitution reactivity. The compound’s IUPAC name is 3-bromo-5-(2,4-dichlorophenyl)pyridine, and its SMILES notation is C1=CC(=C(C=C1Cl)Cl)C2=CN=C(C=C2)Br .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC11H6BrCl2N\text{C}_{11}\text{H}_{6}\text{BrCl}_{2}\text{N}
Molecular Weight (g/mol)302.98
DensityNot reported
Melting/Boiling PointsNot reported
LogP (Partition Coefficient)Estimated >3 (hydrophobic)

The absence of reported melting/boiling points suggests challenges in purification or limited commercial characterization . Spectroscopic data from analogous bromopyridines, such as 1H^{1}\text{H} NMR chemical shifts between δ 7.1–8.8 ppm for aromatic protons , can aid in identification.

Synthesis and Manufacturing

Purification and Characterization

Crude products are typically purified via silica gel chromatography with gradients of petroleum ether and ethyl acetate (e.g., 100:5 to 100:10) . High-resolution mass spectrometry (HRMS) and 1H/ 13C^{1}\text{H}/\ ^{13}\text{C} NMR are critical for confirming structure . For example, 19F^{19}\text{F} NMR at δ -72.97 ppm was used to characterize triflate intermediates in related syntheses .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

Recommended precautions include:

  • P261: Avoid breathing dust/fume/gas.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing .

Personal protective equipment (PPE) such as gloves and goggles are mandatory during handling.

Applications in Research

Pharmaceutical Intermediates

Brominated pyridines are pivotal in constructing kinase inhibitors and antiviral agents. The bromine atom in 3-bromo-5-(2,4-dichlorophenyl)pyridine serves as a handle for cross-coupling reactions to append pharmacophores. For instance, Suzuki couplings could generate biaryl systems common in drug candidates .

Material Science

SupplierPackagingPrice (USD)PurityCitation
American Custom Chemicals5 mg$505.9695.00%
Crysdot1 g$53595+%
Alichem1 g$436Not specified

Pricing reflects the compound’s specialized synthesis and low production scale.

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